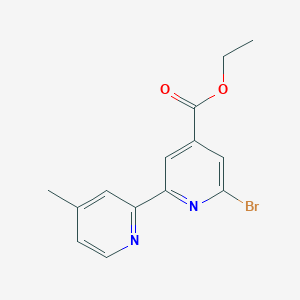
Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate is an organic compound with the molecular formula C14H13BrN2O2. This compound belongs to the bipyridine family, which is known for its applications in coordination chemistry, catalysis, and material science . The presence of bromine and methyl groups in its structure makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate typically involves the bromination of 4’-methyl-2,2’-bipyridine followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the bipyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate has several applications in scientific research:
Coordination Chemistry: Used as a ligand in the formation of metal complexes for catalysis and material science.
Biological Studies: Investigated for its potential as an antimicrobial agent due to its ability to form stable complexes with metal ions.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the bromine and methyl substituents.
4,4’-Dimethyl-2,2’-bipyridine: Contains two methyl groups but lacks the bromine atom.
6-Bromo-2,2’-bipyridine: Similar structure but without the ethyl ester group.
Uniqueness
Ethyl 6-bromo-4’-methyl-2,2’-bipyridine-4-carboxylate is unique due to the combination of bromine, methyl, and ester functional groups. This combination enhances its reactivity and makes it a valuable intermediate for synthesizing more complex molecules.
Propriétés
Numéro CAS |
913719-99-0 |
|---|---|
Formule moléculaire |
C14H13BrN2O2 |
Poids moléculaire |
321.17 g/mol |
Nom IUPAC |
ethyl 2-bromo-6-(4-methylpyridin-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13BrN2O2/c1-3-19-14(18)10-7-12(17-13(15)8-10)11-6-9(2)4-5-16-11/h4-8H,3H2,1-2H3 |
Clé InChI |
JKDORRSMDCNKOE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NC(=C1)Br)C2=NC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


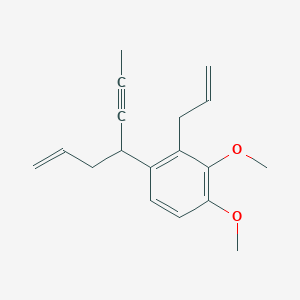

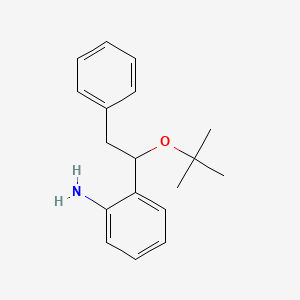
![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)

![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)

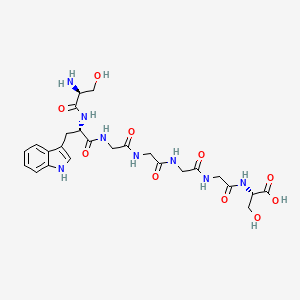
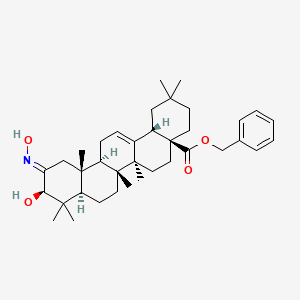
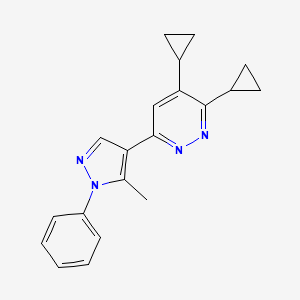
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
